4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide
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Overview
Description
4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzyloxy group attached to the indole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyloxy halide reacts with the indole derivative in the presence of a base.
Formation of the Glyoxylamide Moiety: The glyoxylamide moiety can be introduced by reacting the indole derivative with glyoxylic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides, acids, or bases can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance its binding affinity to certain enzymes or receptors, influencing its biological activity. The compound may act by inhibiting or activating specific enzymes, modulating signaling pathways, or interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Another benzyloxy derivative with different functional groups.
N-[4-(Benzyloxy)phenyl]glycinamide: A compound with a similar benzyloxy group but different core structure.
Uniqueness
4-(Benzyloxy)-N,N-dimethyl-indole-3-glyoxylamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its indole core and glyoxylamide moiety make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N,N-dimethyl-2-oxo-2-(4-phenylmethoxy-1H-indol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-21(2)19(23)18(22)14-11-20-15-9-6-10-16(17(14)15)24-12-13-7-4-3-5-8-13/h3-11,20H,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWXUCRHDILBKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(=O)C1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446612 |
Source
|
Record name | 2-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52061-51-5 |
Source
|
Record name | 2-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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